![molecular formula C10H12N4O2S B7743234 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B7743234.png)
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Overview
Description
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with dimethyl and oxo substituents, and an acetohydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine derivatives.
Introduction of the dimethyl and oxo groups: These substituents are introduced through selective methylation and oxidation reactions.
Attachment of the acetohydrazide group: This step involves the reaction of the intermediate compound with hydrazine derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetohydrazide moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. A notable study showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anticancer Properties
The thieno[2,3-d]pyrimidine scaffold has been linked to anticancer activities. Case studies have reported that compounds similar to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide can induce apoptosis in cancer cells. In vitro studies revealed that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
Research has shown that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers in animal models of inflammatory diseases such as arthritis. This suggests potential therapeutic applications in treating inflammatory conditions.
Neuroprotective Effects
Emerging research indicates that this compound may offer neuroprotective benefits. Studies have explored its effects on neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it showed promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives. The results indicated that compounds with structural similarities to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In an investigation reported in Cancer Research, researchers synthesized several derivatives based on the thieno[2,3-d]pyrimidine framework and assessed their anticancer properties. The study highlighted that one derivative significantly inhibited the growth of MCF-7 breast cancer cells through a mechanism involving apoptosis induction.
Case Study 3: Neuroprotection
A recent study published in Neurobiology of Disease examined the neuroprotective effects of thieno[2,3-d]pyrimidine compounds in a model of oxidative stress-induced neuronal death. The findings suggested that these compounds could mitigate neuronal damage and improve cell survival rates.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of metabolic enzymes or interference with DNA replication processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide include other thieno[2,3-d]pyrimidine derivatives such as:
- 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties
Biological Activity
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including antibacterial, antifungal, and antioxidant effects.
The molecular formula of this compound is , with a molecular weight of 252.29 g/mol. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 252.29 g/mol |
Molecular Formula | C10H12N4O2S |
LogP | -0.5425 |
Polar Surface Area | 75.205 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine with appropriate pyrimidine derivatives. The method has been optimized to yield high purity and yield of the target compound.
Antibacterial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit promising antibacterial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
Antifungal Activity
In vitro studies have indicated that this compound possesses antifungal properties. Testing against common fungal pathogens reveals a significant reduction in fungal growth at certain concentrations, suggesting its potential as a therapeutic agent for fungal infections.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
- Antibacterial Efficacy : A study published in 2008 explored the antibacterial activity of various thieno[2,3-d]pyrimidine derivatives, including acetohydrazides. The results showed that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
- Antifungal Assessment : In a recent investigation involving several thienopyrimidine derivatives, the compound was tested against Candida albicans and Aspergillus niger. It demonstrated notable antifungal activity comparable to standard antifungal agents .
- Antioxidant Properties : An analysis conducted on the antioxidant potential of related compounds found that they exhibited a strong capacity to reduce oxidative stress markers in cellular models, suggesting their use in formulations aimed at combating oxidative damage .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-6(2)17-9-8(5)10(16)14(4-12-9)3-7(15)13-11/h4H,3,11H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHQWNHCXGPWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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